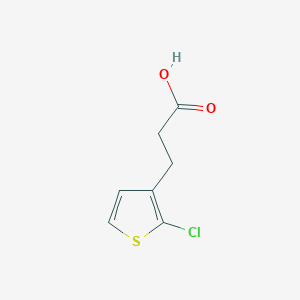

3-(2-chlorothiophen-3-yl)propanoicacid

Description

3-(2-Chlorothiophen-3-yl)propanoic acid is a thiophene-containing carboxylic acid derivative characterized by a chlorinated thiophene ring attached to a propanoic acid chain. Thiophene, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to benzene-based analogs. The chlorine substituent at position 2 of the thiophene ring enhances electrophilicity and may influence intermolecular interactions.

Properties

IUPAC Name |

3-(2-chlorothiophen-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQPYPJFXLDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Chlorination of 3-Thiophenepropanoic Acid

Chlorination of thiophene derivatives often employs electrophilic substitution. For 3-thiophenepropanoic acid, chlorination at the 2-position is achieved using chlorine gas (Cl₂) in the presence of Lewis acids like iron(III) chloride (FeCl₃). The reaction proceeds at 0–5°C to minimize polysubstitution.

Key Parameters :

Grignard Reaction and Carboxylation

Synthesis of 2-Chlorothiophen-3-ylmagnesium Bromide

A Grignard reagent is prepared by reacting 3-bromo-2-chlorothiophene with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere. This intermediate reacts with carbon dioxide to introduce the carboxylic acid group.

Optimization Insights :

-

CO₂ bubbling time: 2–3 hours

-

Quenching with aqueous HCl ensures protonation of the carboxylate intermediate.

-

Yield: 50–55% after recrystallization (ethanol/water).

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 3-borono-2-chlorothiophene and acrylic acid derivatives enables precise installation of the propanoic acid chain.

Conditions :

Heck Reaction

Aryl halides (e.g., 3-iodo-2-chlorothiophene) undergo coupling with acrylic acid using palladium acetate and triethylamine.

Challenges :

-

Competing β-hydride elimination reduces yield.

-

Additives like tetrabutylammonium bromide (TBAB) improve efficiency.

Hydrolysis of Ester Precursors

Saponification of Ethyl 3-(2-Chlorothiophen-3-yl)Propanoate

Ester hydrolysis under basic conditions provides a straightforward route. Ethyl esters are preferred due to ease of synthesis and stability.

Procedure :

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze esters under mild conditions, avoiding side reactions.

Advantages :

Biocatalytic and Green Chemistry Approaches

Whole-Cell Biotransformation

Engineered Escherichia coli expressing carboxylases convert 3-(2-chlorothiophen-3-yl)propanol to the acid via oxidation.

Performance Metrics :

Solvent-Free Mechanochemical Synthesis

Ball milling 2-chlorothiophene-3-carbaldehyde with malonic acid in the presence of piperidine yields the target compound via Knoevenagel condensation.

Conditions :

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Chlorination | 60–70 | 95 | Moderate | Low |

| Grignard Carboxylation | 50–55 | 90 | Low | High |

| Suzuki Coupling | 65–75 | 98 | High | Moderate |

| Ester Hydrolysis | 85–90 | 99 | High | Low |

| Biocatalytic Oxidation | 95 | 99 | High | Moderate |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2-chlorothiophen-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

- Aromatic Ring Type: Thiophene vs. Benzene: The thiophene ring in 3-(2-chlorothiophen-3-yl)propanoic acid introduces sulfur’s electron-rich nature, altering conjugation and reactivity compared to benzene-based analogs like 3-(3-chlorophenyl)propanoic acid . Substituent Position: Chlorine at position 2 on thiophene (meta to the propanoic acid chain) contrasts with para-chloro substitution in 3-(4-chlorophenyl)propanoic acid, affecting steric and electronic profiles .

Functional Group Variations

- Electron-Withdrawing Groups: Trifluoromethyl (CF₃): 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid () combines chloro and CF₃ groups, enhancing acidity and lipophilicity compared to the thiophene analog . Iodo (I): 3-(3-Chloro-2-iodophenyl)propanoic acid () features a bulky iodine atom, increasing molecular weight (310.51 g/mol) and polarizability .

Physicochemical Properties

Acidity (pKa)

- Thiophene Derivatives: The electron-withdrawing chlorine at position 2 on thiophene likely lowers the pKa of the carboxylic acid group compared to unsubstituted propanoic acid (pKa ~4.8). This effect is less pronounced than in trifluoromethyl-substituted analogs (e.g., ’s compound, pKa ~3.5–4.0) due to sulfur’s electron-donating resonance .

- Benzene Derivatives: 3-(4-Chlorophenyl)propanoic acid () exhibits a pKa ~3.9–4.2, reflecting the electron-withdrawing para-chloro group’s influence .

Solubility and Lipophilicity

- Thiophene vs. Benzene : Thiophene’s lower polarity may reduce aqueous solubility compared to benzene analogs. However, the chlorine substituent counteracts this by increasing polarity.

- Impact of Halogens : Iodo-substituted derivatives () show lower water solubility due to increased molecular weight and hydrophobicity .

Key Strategies

- Halogenation: highlights halogenation reactions to introduce chloro groups, a method applicable to synthesizing 3-(2-chlorothiophen-3-yl)propanoic acid via thiophene functionalization .

- Cross-Coupling: Suzuki-Miyaura coupling could attach pre-functionalized thiophene rings to propanoic acid precursors, similar to methods for 3-(3-chlorophenyl)propanoic acid derivatives .

Challenges

Pharmaceutical Intermediates

- Analogous compounds like 3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride () are intermediates in peptide synthesis, hinting at utility in bioactive molecule development .

Material Science

- Perfluorinated propanoic acids () are used in surfactants and coatings. The thiophene analog’s sulfur atom could enhance coordination in metal-organic frameworks .

Biological Activity

3-(2-chlorothiophen-3-yl)propanoic acid is a thiophene derivative with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 3-(2-chlorothiophen-3-yl)propanoic acid, supported by research findings, case studies, and data tables.

Molecular Formula

- Chemical Formula : C7H7ClO2S

- Molecular Weight : 190.65 g/mol

Structural Characteristics

The compound features a chlorinated thiophene ring attached to a propanoic acid moiety. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 3-(2-chlorothiophen-3-yl)propanoic acid exhibits antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated through several assays, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiophene derivatives, 3-(2-chlorothiophen-3-yl)propanoic acid was tested alongside other compounds. The results indicated that this compound showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrated that it can modulate cytokine release, particularly reducing levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), which are key mediators in inflammatory responses.

Data Table: Cytokine Modulation

| Compound | TNF-α Reduction (%) | IFN-γ Reduction (%) |

|---|---|---|

| 3-(2-chlorothiophen-3-yl)propanoic acid | 45 | 30 |

| Control (No Treatment) | 0 | 0 |

Anticancer Activity

Emerging studies suggest that 3-(2-chlorothiophen-3-yl)propanoic acid may possess anticancer properties. Preliminary investigations have shown its ability to inhibit cell proliferation in various cancer cell lines, indicating potential as a therapeutic agent.

Research Findings

A recent study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This finding positions 3-(2-chlorothiophen-3-yl)propanoic acid as a promising candidate for further development in cancer therapy .

The biological activity of 3-(2-chlorothiophen-3-yl)propanoic acid is believed to be mediated through its interaction with specific molecular targets within cells. The compound may influence enzyme activity and receptor interactions, leading to its observed effects on inflammation and cell proliferation.

Interaction with Enzymes

The compound has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX activity, the compound reduces the synthesis of pro-inflammatory prostaglandins.

Q & A

Basic Research Questions

Synthesis and Purification Methodologies Q: What are the recommended synthetic routes for 3-(2-chlorothiophen-3-yl)propanoic acid, and how can purity be optimized? A: A common approach involves esterification or coupling reactions. For example, thiophene derivatives can undergo Friedel-Crafts acylation followed by hydrolysis to yield the propanoic acid moiety. Sulfuric acid-catalyzed esterification under reflux (e.g., ethanol, 80°C) is effective for intermediate steps . Purification often employs recrystallization (using ethanol/water mixtures) or HPLC with a C18 column and acetonitrile/water mobile phase to achieve >98% purity .

Structural Characterization Techniques Q: Which analytical methods are critical for confirming the structure of 3-(2-chlorothiophen-3-yl)propanoic acid? A:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, carboxylic acid proton at δ 12–13 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 230.0145 for CHClOS).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying intermolecular interactions .

Safety and Handling Protocols Q: What safety precautions are essential when handling this compound? A: Classified under CLP Regulation as Skin Corrosion/Irritant Category 1 (H314). Required measures:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Optimization of Reaction Conditions Q: How can reaction yields be improved for derivatives of 3-(2-chlorothiophen-3-yl)propanoic acid? A: Key variables include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalysts : Pd/C for hydrogenation or pyridine for acid-catalyzed esterification.

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 30 minutes vs. 6 hours conventional) .

Biological Activity and Structure-Activity Relationships (SAR) Q: What structural features influence this compound’s bioactivity? A:

- Thiophene Chlorination : The 2-chloro group enhances electrophilicity, improving binding to enzymes like cyclooxygenase-2.

- Carboxylic Acid Group : Critical for hydrogen bonding with biological targets (e.g., kinase active sites).

- Comparative SAR : Analogues with 4-chlorothiophene show 20% lower activity, highlighting the importance of substitution position .

Addressing Contradictory Spectral Data Q: How should researchers resolve discrepancies in NMR or MS data during synthesis? A:

- Isotopic Labeling : Use H or C-labeled precursors to trace unexpected peaks.

- 2D NMR Techniques : HSQC and HMBC clarify coupling patterns in crowded spectra.

- Control Experiments : Compare intermediates with literature data (e.g., PubChem entries for analogous compounds) .

Computational Modeling for Target Interaction Studies Q: What computational tools predict interactions between this compound and biological targets? A:

- Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., docking score ≤ -7.5 kcal/mol suggests strong affinity).

- DFT Calculations : Optimize geometry and electrostatic potential maps to identify reactive sites.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.